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molecular formula C12H9Cl2NO2 B8651861 5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one

Cat. No. B8651861
M. Wt: 270.11 g/mol
InChI Key: KAISMEMTXUENFG-UHFFFAOYSA-N
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Patent
US09309199B2

Procedure details

To a suspension of 0.045 (0.15 mmol) 3-benzyloxy-5-bromo-1-methyl-1H-pyridin-2-one, 0.44 g (0.23 mmol) 2,6-dichlorophenylboronic acid, and 0.006 g (0.008 mmol) dichloro 1,1′-bis(diphenylphosphino)ferrocene palladium (II) dichloromethane adduct in 2 mL THF was added 1 mL 1 M aq Cs2CO3. The resulting mixture was microwaved to 160° C. for 10 min. After cooling, the organic phase was separated and concentrated and the resulting residue was re-dissolved in MeOH. 0.02 mg (0.019 mmol) 10% Pd/C was added and the resulting suspension was stirred under 1 atm hydrogen gas overnight. The reaction mixture was filtered and concentrated. Purification by automated mass-guided HPLC afforded 0.045 g (11%) 5-(2,4-dichloro-phenyl)-3-hydroxy-1-methyl-1H-pyridin-2-one. 1H NMR (499 MHz, DMSO-d6): δ 9.29 (s, 1 H); 7.71 (d, J=2.13 Hz, 1 H); 7.48 (dd, J=8.32, 2.19 Hz, 1 H); 7.43 (d, J=8.30 Hz, 1 H); 7.34 (d, J=2.35 Hz, 1 H); 6.82 (d, J=2.35 Hz, 1 H); 3.53 (s, 3 H). High resolution mass spec (FT/ICR) calc (M+H)+=270.0084 found 270.0083.
[Compound]
Name
0.045
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.02 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=[C:13](Br)[CH:14]=1)C1C=CC=CC=1.[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:20]=1B(O)O.C([O-])([O-])=O.[Cs+].[Cs+].[H][H]>C1COCC1.ClCCl.[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Pd]>[Cl:18][C:19]1[CH:20]=[C:21]([Cl:25])[CH:22]=[CH:23][C:24]=1[C:13]1[CH:14]=[C:9]([OH:8])[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
0.045
Quantity
0.15 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(N(C=C(C1)Br)C)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.006 g
Type
catalyst
Smiles
ClCCl.[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Cs2CO3
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.02 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was microwaved to 160° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was re-dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by automated mass-guided HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C=C(C(N(C1)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.045 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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